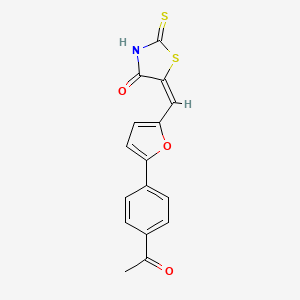

5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

Description

IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its core structure and substituents:

(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one .

Structural Breakdown:

- Core structure : The 1,3-thiazolidin-4-one ring system, a five-membered heterocycle containing sulfur (S) at position 1 and nitrogen (N) at position 3.

- Modifications :

- Thioxo group : Replaces the ketone oxygen at position 2, yielding a 2-sulfanylidene moiety.

- Methylene substituent : A (Z)-configured double bond at position 5 links the thiazolidinone core to a furan-2-yl group.

- Furan substitution : The furan ring is substituted at position 5 with a 4-acetylphenyl group, introducing aromatic and electron-withdrawing characteristics.

Key Stereochemical and Functional Features:

- The (Z) configuration of the methylene group ensures spatial alignment of the furan and thiazolidinone rings, influencing intermolecular interactions.

- The 4-acetylphenyl group enhances π-conjugation across the furan-thiazolidinone system, as observed in structurally analogous compounds.

Structural Representation :

O

||

S1 C=O

\ /

C2—N3—C4

|| |

C5====C6

| \

S furan-2-yl-(4-acetylphenyl)

CAS Registry Number and Alternative Identifiers

As of the latest available data, the CAS Registry Number for this compound has not been explicitly reported in publicly accessible chemical databases or literature. However, alternative identifiers and catalog numbers may be assigned by commercial suppliers or research institutions.

Alternative Identifiers:

| Identifier Type | Value | Source |

|---|---|---|

| ChemDiv ID | 5629-0052 (analogous compound) | |

| PubChem CID | 1355042 (structural analog) | |

| Theoretical SMILES | C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3)C(=O)C | Derived from |

Notes :

- The absence of a CAS RN underscores the compound’s status as a research-grade material, typically synthesized on demand for specialized studies.

- Analogous compounds, such as those with nitro or chloro substituents, exhibit well-documented CAS numbers (e.g., 35274-36-3 for a nitro-substituted derivative).

Molecular Formula and Weight Calculations

The molecular formula and weight are critical for stoichiometric analyses and spectroscopic characterization.

Molecular Formula:

C₁₆H₁₁NO₃S₂

Composition Breakdown:

| Element | Quantity | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| Carbon | 16 | 16 × 12.01 = 192.16 |

| Hydrogen | 11 | 11 × 1.01 = 11.11 |

| Nitrogen | 1 | 1 × 14.01 = 14.01 |

| Oxygen | 3 | 3 × 16.00 = 48.00 |

| Sulfur | 2 | 2 × 32.07 = 64.14 |

| Total | 329.42 g/mol |

Comparative Analysis with Analogous Compounds:

Key Observations :

Properties

Molecular Formula |

C16H11NO3S2 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

(5E)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C16H11NO3S2/c1-9(18)10-2-4-11(5-3-10)13-7-6-12(20-13)8-14-15(19)17-16(21)22-14/h2-8H,1H3,(H,17,19,21)/b14-8+ |

InChI Key |

BMDUKCMLAWNULI-RIYZIHGNSA-N |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3 |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3 |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Formylation :

-

Condensation :

Table 1: Vilsmeier-Haack Reaction Parameters

| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Formylation | POCl₃, DMF | Toluene | 80–100 | 6–8 | 65–72 |

| Condensation | Piperidine, acetic acid | Ethanol | Reflux | 4–6 | 58–68 |

Mechanistic Insight :

The Vilsmeier-Haack reagent generates an electrophilic iminium ion, facilitating formylation at the α-position of the furan ring. Subsequent dehydration forms the α,β-unsaturated aldehyde, critical for cyclocondensation.

Knoevenagel Condensation Method

This one-pot method directly couples 5-(4-acetylphenyl)furan-2-carbaldehyde with 2-thioxothiazolidin-4-one via nucleophilic attack and dehydration.

Optimization Highlights:

Table 2: Knoevenagel Condensation Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | Ethanol | Reflux | 3–4 | 70–75 |

| β-Alanine | Acetic acid | 100 | 5 | 62–65 |

| TiCl₄-Pyridine | DMF | 90 | 2 | 68–72 |

Side Reactions :

Competing Michael addition or over-oxidation may occur if stoichiometry is imbalanced. Excess aldehyde (1.2–1.5 eq) mitigates this.

Multi-Step Organic Synthesis Pathways

Alternative routes involve constructing the furan and thiazolidinone rings separately before coupling.

Pathway A: Furan Ring Synthesis

Pathway B: Thiazolidinone Synthesis

Table 3: Multi-Step Synthesis Efficiency

Limitations :

Multi-step routes accumulate yield losses (e.g., 15–20% per step), making them less efficient than one-pot methods.

Optimization of Reaction Conditions

Solvent Effects

Temperature and Time

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The thioxothiazolidinone core and acetylphenyl group serve as electrophilic sites for nucleophilic additions:

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Amine Addition | RT, ethanol | Primary amines | Formation of Schiff base derivatives |

| Hydrazine Attack | Reflux, acetic acid catalyst | Hydrazine hydrate | Hydrazone products for bioactivity studies |

Example : Reaction with hydrazine yields hydrazone derivatives, enhancing antibacterial potency.

Cycloaddition Reactions

The furan moiety participates in Diels-Alder reactions as a diene:

| Dienophile | Conditions | Product |

|---|---|---|

| Maleic anhydride | Toluene, 110°C | Fused bicyclic adducts |

| Tetracyanoethylene | Dichloromethane, RT | Electron-deficient cycloadducts |

These reactions enable structural diversification for applications in materials science.

Oxidation and Reduction Reactions

Key Transformations :

-

Oxidation :

-

Acetyl group → carboxylic acid using KMnO₄/H₂SO₄.

-

Thioxo group → sulfoxide/sulfone with H₂O₂ or mCPBA.

-

-

Reduction :

-

Acetyl → ethanol via NaBH₄ or catalytic hydrogenation.

-

Impact : Modifications alter solubility and bioactivity profiles.

Substitution Reactions

Electrophilic aromatic substitution occurs on the acetylphenyl ring:

| Reaction | Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Nitro derivatives at para position |

| Sulfonation | H₂SO₄, SO₃ | Sulfonic acid functionalization |

These derivatives are precursors for further coupling reactions (e.g., Suzuki-Miyaura).

Comparative Analysis of Reaction Pathways

The table below contrasts reaction efficiencies under varying conditions:

| Reaction | Yield (%) | Optimal Catalyst | Temperature | Key Byproducts |

|---|---|---|---|---|

| Knoevenagel Condensation | 85–92 | Triethylamine | 80°C | None |

| Diels-Alder Cycloaddition | 78 | None | 110°C | Oligomers |

| Nitration | 65 | H₂SO₄ | 0°C | Ortho isomers |

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore modifications that can lead to new compounds with enhanced properties.

Biology

Research indicates significant biological activities, particularly:

- Anticancer : Studies have shown that derivatives of thiazolidinones with furan moieties exhibit moderate to strong antiproliferative effects against various cancer cell lines, including human leukemia cells. The mechanism may involve apoptosis induction and cell cycle arrest.

- Antimicrobial : The compound has demonstrated antibacterial properties, potentially through interactions with bacterial enzymes that disrupt their function.

Medicine

Due to its bioactive properties, 5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is being explored as a therapeutic agent. Its interactions with specific molecular targets suggest it could inhibit enzymes or receptors related to disease processes.

Industry

The compound is also investigated for its potential in developing new materials with specific functionalities, such as enhanced conductivity or fluorescence properties.

Case Study 1: Anticancer Activity

A study conducted on the compound's derivatives revealed their ability to induce apoptosis in leukemia cell lines. The structural features that enhance interaction with cellular targets were identified as crucial for this activity. This highlights the importance of structure-activity relationships in drug development.

| Property | Result |

|---|---|

| Cell Line | Human leukemia |

| Mechanism | Apoptosis induction |

| Activity Level | Moderate to strong |

Case Study 2: Antimicrobial Effects

In another investigation, the compound was tested against various bacterial strains. The results indicated significant antibacterial activity, suggesting its potential use in developing new antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

Molecular Interaction Studies

Molecular docking studies have provided insights into the binding affinities of this compound with key enzymes involved in cancer proliferation and bacterial resistance mechanisms. These studies reveal that the compound can form stable complexes through hydrogen bonding and hydrophobic interactions, which are essential for its biological efficacy.

Mechanism of Action

The mechanism of action of 5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

2-Acetyl-5-methylfuran: A derivative of furan with similar structural features.

3-Acetyl-5-nitropyridine: Another heterocyclic compound with acetyl and nitro groups.

(Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione: A thiazolidine derivative with structural similarities.

Uniqueness

5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is unique due to its specific combination of a furan ring, an acetylphenyl group, and a thioxothiazolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative notable for its diverse biological activities, particularly in the realms of anticancer and antimicrobial effects. This compound, with the CAS number 65491-26-1, has garnered attention due to its unique structural features that facilitate interactions with biological targets.

- Molecular Formula : C16H11NO3S2

- Molecular Weight : 329.39 g/mol

- Structural Features : The compound includes a furan moiety and a thiazolidinone ring, which are critical for its biological activity.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted that compounds containing furan moieties demonstrate moderate to strong antiproliferative activity in a dose-dependent manner, particularly in human leukemia cell lines .

Key Findings:

- Cell Lines Tested : Human leukemia cell lines.

- Mechanism of Action : The compound induces apoptosis as confirmed by LDH assays, flow cytometry, and DNA fragmentation studies.

- Notable Compounds : Among synthesized derivatives, specific analogs showed potent anticancer activity, suggesting that the electronic nature of substituents plays a crucial role in enhancing cytotoxicity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored, with preliminary studies indicating efficacy against various bacterial strains. The presence of sulfur and nitrogen atoms in its structure may contribute to its ability to disrupt microbial cell functions.

Comparative Biological Activity Table

| Activity Type | Cell Line/Organism | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | Human leukemia cells | Varies by analog | Induction of apoptosis via mitochondrial pathway |

| Antimicrobial | Various bacterial strains | Not specified | Disruption of cell wall synthesis and function |

Case Studies

- Antiproliferative Effects :

-

Mechanistic Insights :

- Flow cytometric analysis revealed that treated cells exhibited characteristics of apoptosis, confirming that the compound triggers programmed cell death through intrinsic pathways . This finding is critical for understanding how such compounds can be developed into therapeutic agents for cancer treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing thioxothiazolidin-4-one derivatives, and how can they be adapted for synthesizing 5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one?

- Methodological Answer : The synthesis typically involves a Knoevenagel condensation between a substituted aldehyde (e.g., 4-acetylbenzaldehyde) and 2-thioxothiazolidin-4-one under acidic or basic conditions. For example, glacial acetic acid with anhydrous sodium acetate as a catalyst is commonly used (yield ~85%) . Reaction monitoring via TLC (e.g., 20% ethyl acetate/hexane) and purification by recrystallization in ethanol are standard steps . Adaptations may include optimizing molar ratios or substituting aldehydes to introduce the furan-2-ylmethylene moiety.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- 1H/13C NMR : To identify proton environments (e.g., aromatic protons, methylene groups) and carbon frameworks.

- IR Spectroscopy : To detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹).

- Mass Spectrometry : To confirm molecular ion peaks and fragmentation patterns .

Q. How do reaction conditions (solvent, catalyst, temperature) influence the yield of thioxothiazolidinone derivatives?

- Methodological Answer :

- Solvent : Polar aprotic solvents (e.g., acetic acid, ethanol) enhance reactivity in condensation reactions .

- Catalyst : Sodium acetate facilitates proton abstraction, while stronger bases (e.g., NaOH) may accelerate side reactions .

- Temperature : Reflux (100–120°C) is standard for achieving completion within 7–10 hours .

Advanced Research Questions

Q. How can researchers optimize the Z/E isomer ratio in the synthesis of this compound?

- Methodological Answer : The Z-isomer is typically favored due to steric and electronic factors. To optimize:

- Reaction Time : Prolonged reflux may promote thermodynamic control, favoring the Z-isomer .

- Solvent Polarity : Less polar solvents (e.g., ethanol over DMF) can reduce isomerization .

- Crystallization : Selective recrystallization from ethanol can isolate the desired isomer .

Q. What strategies are effective for resolving contradictions in biological activity data across similar compounds?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring may enhance anticancer activity) .

- Assay Standardization : Ensure consistent protocols for cytotoxicity (e.g., MTT assay) and antimicrobial testing (e.g., MIC determination) .

- Computational Modeling : Use docking studies to predict binding interactions with targets (e.g., tubulin for anticancer activity) .

Q. How can reaction scalability be addressed without compromising purity?

- Methodological Answer :

- Batch Reactor Design : Scale-up using jacketed reactors with controlled temperature and stirring .

- In-line Monitoring : Implement HPLC or FTIR for real-time reaction tracking .

- Purification : Use fractional recrystallization or column chromatography for high-purity batches (>95%) .

Q. What experimental design principles apply to evaluating the environmental stability of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.